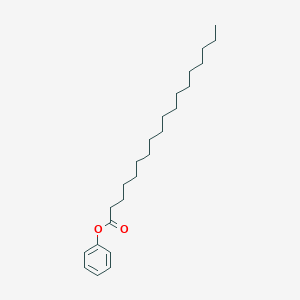
N,N,N',N'-Tétraméthyl-1,3-butanediamine
Vue d'ensemble
Description
N,N,N’,N’-Tetramethyl-1,3-butanediamine is an organic compound with the molecular formula C8H20N2. It is a colorless to light yellow liquid that is soluble in water and organic solvents. This compound is known for its strong basicity and is commonly used as a catalyst in various chemical reactions .
Applications De Recherche Scientifique
N,N,N’,N’-Tetramethyl-1,3-butanediamine has several applications in scientific research:
Catalyst: It is used as a catalyst in the production of polyurethane foams and epoxy resins.
Electrolyte additive: It is an efficient electrolyte additive during the separation of tricyclic antidepressants by capillary zone electrophoresis.
Ligand: It serves as a ligand in the preparation of dinuclear μ-carbonato-dicopper(II) species.
Analyse Biochimique
Biochemical Properties
N,N,N’,N’-Tetramethyl-1,3-butanediamine plays a significant role in biochemical reactions, particularly as an electrolyte additive during the separation of tricyclic antidepressants by capillary zone electrophoresis . It interacts with various enzymes, proteins, and other biomolecules, facilitating the separation process.
Cellular Effects
N,N,N’,N’-Tetramethyl-1,3-butanediamine has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses and functions, making it a valuable tool in studying cellular mechanisms .
Molecular Mechanism
The molecular mechanism of N,N,N’,N’-Tetramethyl-1,3-butanediamine involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to neutralize acids and form salts suggests its role in modulating enzyme activity and influencing gene expression . These interactions at the molecular level contribute to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N,N’,N’-Tetramethyl-1,3-butanediamine can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biochemical activity .
Dosage Effects in Animal Models
The effects of N,N,N’,N’-Tetramethyl-1,3-butanediamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds is crucial for optimizing its use in biochemical research .
Metabolic Pathways
N,N,N’,N’-Tetramethyl-1,3-butanediamine is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in modulating metabolic flux and metabolite levels highlights its importance in biochemical studies. The compound’s interactions with specific enzymes can influence the overall metabolic processes within cells .
Transport and Distribution
Within cells and tissues, N,N,N’,N’-Tetramethyl-1,3-butanediamine is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which in turn influence its biochemical activity. Understanding the transport mechanisms is essential for optimizing its use in research .
Subcellular Localization
The subcellular localization of N,N,N’,N’-Tetramethyl-1,3-butanediamine plays a crucial role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization can impact its interactions with biomolecules and its overall biochemical effects .
Méthodes De Préparation
N,N,N’,N’-Tetramethyl-1,3-butanediamine can be synthesized through several methods:
Reaction of 1,3-diaminobutane with methyl iodide: This method involves the reaction of 1,3-diaminobutane with an excess of methyl iodide in the presence of a base such as sodium hydroxide.
Reductive amination: Another method involves the reductive amination of 1,3-diaminobutane with formaldehyde and formic acid.
Analyse Des Réactions Chimiques
N,N,N’,N’-Tetramethyl-1,3-butanediamine undergoes various chemical reactions:
Oxidation: It can be oxidized to form N,N,N’,N’-tetramethyl-1,3-butanediamine oxide.
Substitution: It can react with alkyl halides to form quaternary ammonium salts.
Neutralization: It neutralizes acids in exothermic reactions to form salts and water.
Mécanisme D'action
The mechanism of action of N,N,N’,N’-Tetramethyl-1,3-butanediamine involves its strong basicity, which allows it to act as a nucleophile in various chemical reactions. It can form complexes with metal ions and participate in catalytic cycles .
Comparaison Avec Des Composés Similaires
N,N,N’,N’-Tetramethyl-1,3-butanediamine can be compared with other similar compounds such as:
N,N,N’,N’-Tetramethyl-1,4-butanediamine: This compound has a similar structure but with a different carbon chain length.
N,N,N’,N’-Tetramethyl-1,3-propanediamine: This compound has a shorter carbon chain and different chemical properties.
N,N,N’,N’-Tetramethyl-1,3-butanediamine stands out due to its specific applications in catalysis and its ability to form stable complexes with metal ions.
Propriétés
IUPAC Name |
1-N,1-N,3-N,3-N-tetramethylbutane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-8(10(4)5)6-7-9(2)3/h8H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFVIWBTKYFOCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Record name | N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21090 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026121 | |
| Record name | N,N,N',N'-Tetramethyl-1,3-butanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N,n,n',n'-tetramethyl-1,3-butanediamine is a colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO] | |
| Record name | N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21090 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N,N,N',N'-Tetramethyl-1,3-butanediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15748 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
329 °F at 760 mmHg (NTP, 1992) | |
| Record name | N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21090 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
114 °F (NTP, 1992) | |
| Record name | N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21090 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Soluble (NTP, 1992) | |
| Record name | N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21090 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
0.802 at 68 °F (NTP, 1992) - Less dense than water; will float | |
| Record name | N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21090 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
1.64 mmHg at 68 °F (NTP, 1992), 1.64 [mmHg] | |
| Record name | N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21090 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N,N,N',N'-Tetramethyl-1,3-butanediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15748 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
97-84-7 | |
| Record name | N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21090 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N1,N1,N3,N3-Tetramethyl-1,3-butanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,N',N'-Tetramethyl-1,3-butanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Bis(dimethylamino)butane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35411 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Butanediamine, N1,N1,N3,N3-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N,N',N'-Tetramethyl-1,3-butanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N',1-pentamethyltrimethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L97S9L89DH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
less than -148 °F (NTP, 1992) | |
| Record name | N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21090 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N,N,N',N'-Tetramethyl-1,3-butanediamine (TMBD) influence electroosmotic flow in capillary electrophoresis?
A: TMBD can reverse the electroosmotic flow from cathodic to anodic in bare fused-silica capillaries. This effect depends on the pH and concentration of TMBD in the running electrolyte. This reversal is attributed to TMBD's adsorption onto the capillary wall, altering the charge distribution at the interface with the electrolyte solution [, ]. This property makes TMBD a valuable additive for controlling analyte migration times and improving separation efficiency in capillary electrophoresis.
Q2: What is the role of TMBD in the polymerization of 2-methyl-6-phenylphenol?
A: TMBD acts as a ligand in copper-amine catalyst systems used for the oxidative coupling polymerization of 2-methyl-6-phenylphenol []. Specifically, the combination of TMBD with CuCl or CuBr forms a highly active catalyst, leading to the production of high molecular weight poly(2-methyl-6-phenylphenylene ether).
Q3: How does the structure of TMBD contribute to its catalytic activity in polymerization reactions?
A: While the provided research focuses on the effectiveness of TMBD in polymerization, it does not delve into the specific structural contributions to its catalytic activity []. Further research is needed to understand how the two tertiary amine groups and the alkyl chain length in TMBD influence its interaction with the copper catalyst and the subsequent polymerization mechanism.
Q4: Beyond capillary electrophoresis and polymerization, are there other applications where TMBD proves beneficial?
A: TMBD is used as an additive in polyurea-based waterproofing coatings []. It likely acts as a catalyst for the reaction between isocyanate and amine groups, leading to the formation of the polyurea network. The inclusion of TMBD improves the workability and anti-contamination properties of the coating.
Q5: What analytical techniques are used to characterize and quantify TMBD?
A: Although the research highlights the use of TMBD in various applications, it does not specify the analytical methods used for its characterization and quantification [, , , , ]. Common techniques for analyzing amines like TMBD include gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for sensitive detection and identification.
Q6: Are there any known safety concerns associated with the use of TMBD?
A: The provided research papers do not offer specific information on the toxicity or safety profile of TMBD [, , , , ]. As with any chemical, it is crucial to consult safety data sheets and handle TMBD with appropriate precautions, including personal protective equipment and proper ventilation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















